[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
This compound is a benzothiazine derivative featuring a 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido), a 3-chlorophenyl substituent at position 4, a fluorine atom at position 6, and a 4-methylphenyl methanone group at position 2. The sulfone group enhances polarity and stability, while the fluorine atom may improve metabolic resistance and lipophilicity.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c1-14-5-7-15(8-6-14)22(26)21-13-25(18-4-2-3-16(23)11-18)19-12-17(24)9-10-20(19)29(21,27)28/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMMMSODBSQUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114656-20-0) is a member of the benzothiazine class, which has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15ClFNO3S
- Molecular Weight : 427.9 g/mol
- Structure : The compound features a benzothiazine core with a chlorophenyl and a fluorine substituent, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of benzothiazine derivatives has indicated various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of the compound are still under investigation; however, similar compounds have shown promising results.
Antimicrobial Activity
Benzothiazine derivatives have been noted for their antimicrobial properties. For instance:
- Related Compounds : Studies on similar benzothiazine compounds have demonstrated moderate to good antimicrobial activity against various bacterial strains. This suggests that 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may exhibit similar effects due to its structural characteristics.
Antitumor Activity
The presence of fluorine in the structure is often associated with enhanced antitumor activity. Research indicates that fluorinated benzothiazines can interact effectively with cancer cell lines:
- Mechanism : The mechanism may involve the inhibition of key enzymes involved in tumor growth or modulation of signaling pathways related to cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone:
| Study | Findings |
|---|---|
| Study 1 | Investigated a related compound's antibacterial properties against Staphylococcus aureus, demonstrating significant inhibition at low concentrations. |
| Study 2 | Evaluated the anticancer effects of fluorinated benzothiazines in vitro, showing reduced viability in various cancer cell lines. |
| Study 3 | Analyzed the anti-inflammatory potential of thiazine derivatives, revealing a decrease in pro-inflammatory cytokines in treated models. |
The biological activity of 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammatory responses or tumorigenesis may also play a role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazine Derivatives
a. 6-Substituted Benzothiazin-3-ones () Compounds such as 6-acetylamino-2-benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one share the benzothiazine core but lack the sulfone group and methanone moiety. Additionally, the fluorine substituent at position 6 may confer greater metabolic stability than amino or nitro groups found in these derivatives .
b. 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (PubChem, ) This analog replaces the 4-methylphenyl group with a 4-ethoxyphenyl moiety. The ethoxy group increases electron-donating capacity and steric bulk, which could affect solubility and intermolecular interactions compared to the methyl-substituted target compound.
Triazole-Thiones (–5)
Compounds like 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) feature a triazole-thione core instead of benzothiazine. Key differences include:
- Functional Groups : The C=S group in triazole-thiones contrasts with the sulfone (SO₂) in the target compound, leading to distinct electronic and solubility profiles.
- Synthesis Yields : Triazole-thiones are synthesized in high yields (72–84%), suggesting efficient protocols that may inform the optimization of the target compound’s synthesis .
Benzo-1,4-Oxathiins ()
Benzo-1,4-oxathiins replace the benzothiazine’s sulfur atom with oxygen. For example, 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) exhibits reduced polarity compared to the sulfone-containing target compound. The sulfone group in the target likely enhances oxidative stability and hydrogen-bonding capacity .
Methanone Derivatives with Heterocyclic Cores ()
The crystal structure of {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (C21H13Cl2NO2S) reveals monoclinic packing (space group P21/n) with C–H···N/O/π interactions.
Comparative Data Tables
Table 1. Structural and Physical Properties
Research Implications
- Structure-Activity Relationships (SAR): The sulfone and fluorine groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-fluorinated or non-sulfonated analogs.
- Synthetic Optimization : High-yield protocols for triazole-thiones (–5) could guide the development of efficient routes for the target compound.
- Crystallography : The crystal packing interactions observed in suggest the target compound’s sulfone group may facilitate stable crystal formation, aiding in structural characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
